3-Chloro-cyclohexylamine
Overview
Description
3-Chloro-cyclohexylamine is an organic compound with the molecular formula C6H12ClN It is a derivative of cyclohexylamine, where one hydrogen atom on the cyclohexane ring is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of 3-Chloroaniline: One common method for preparing 3-Chloro-cyclohexylamine involves the hydrogenation of 3-chloroaniline. This reaction typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Amination of 3-Chlorocyclohexanol: Another method involves the amination of 3-chlorocyclohexanol using ammonia or an amine source. This reaction can be catalyzed by various metal catalysts, including nickel or cobalt.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 3-chloroaniline due to its efficiency and scalability. The process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Chloro-cyclohexylamine can undergo oxidation reactions to form corresponding oximes or ketones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of cyclohexylamine by removing the chlorine atom. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium hydroxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexylamines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-cyclohexylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials, including polymers and resins, due to its reactivity and ability to form stable compounds.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-Chloro-cyclohexylamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It can also interact with cellular receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: The parent compound without the chlorine substitution.
3-Chloroaniline: The aromatic analog of 3-Chloro-cyclohexylamine.
3-Chlorocyclohexanol: The alcohol analog of this compound.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
3-chlorocyclohexan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWGGFBANWSDLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.